2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene
Description
2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is a halogenated fluorene derivative characterized by a fluorene backbone substituted with a bromine atom at position 2, a phenyl group at position 9, and a 3-chlorophenyl group also at position 8. Its molecular formula is C25H17BrCl, with a molecular weight of 432.77 g/mol (inferred from and ). The compound is used in organic synthesis, particularly in the development of advanced materials and pharmaceuticals, due to its reactivity and structural rigidity.
Key identifiers include:
- CAS Number: Not explicitly listed in the evidence, but structurally related compounds like 9-(3-bromophenyl)-9-phenyl-9H-fluorene (CAS 1257251-75-4) and 9-(3-bromophenyl)-2-chloro-9-phenyl-9H-fluorene (CAS 2845127-97-9) are documented .
- Synthesis: Likely involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling reactions, analogous to methods described for 9-bromo-9-phenylfluorene ().
Properties
IUPAC Name |
2-bromo-9-(3-chlorophenyl)-9-phenylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrCl/c26-19-13-14-22-21-11-4-5-12-23(21)25(24(22)16-19,17-7-2-1-3-8-17)18-9-6-10-20(27)15-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBIQFPMSGFWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrCl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
This method adapts protocols from fluorene derivatives with bis-aryl substitutions.
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Step 1: Formation of 9-Hydroxy Intermediate
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Starting Material : 2-Bromo-9H-fluoren-9-one (10.0 g, 35.5 mmol) dissolved in anhydrous tetrahydrofuran (THF, 50 mL).
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Grignard Reagents : Phenylmagnesium chloride (2.0 M in THF, 11.6 mmol) and 3-chlorophenylmagnesium bromide (11.6 mmol) added dropwise at 0°C.
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Reaction : Stirred under nitrogen at room temperature for 3 hours, followed by reflux (65°C) for 2 hours.
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Quenching : Methanol (10 mL) added to terminate excess Grignard reagent, followed by aqueous workup.
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Step 2: Acid-Catalyzed Cyclization
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Acid Catalyst : Trifluoromethanesulfonic acid (6.3 mL, 2 equiv) in benzene (30 mL).
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Cyclization : Reaction mixture refluxed at 80°C for 48 hours.
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Purification : Neutralized with 0.5 N NaOH, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 20:1).
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Key Data
Advantages and Limitations
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Advantages : High regioselectivity for 9-position substitution; scalable to industrial production.
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Limitations : Requires toxic benzene solvent; low atom economy due to stoichiometric Grignard reagents.
Palladium-Catalyzed C–H Activation and Carbenoid Insertion
Reaction Conditions and Procedure
Adapted from Pd-catalyzed fluorene syntheses:
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Starting Material : 2-Iodo-3'-chlorobiphenyl (0.2 mmol) and ethyl α-diazo-3-bromophenylacetate (0.8 mmol).
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Catalyst System : Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), Bu₄NBr (0.5 mmol) in DMF (2 mL).
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Reaction : Heated at 70°C for 24 hours under nitrogen.
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Workup : Extracted with ethyl acetate, purified via flash chromatography (hexane/ethyl acetate, 15:1).
Key Data
Advantages and Limitations
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Advantages : Avoids prefunctionalized fluorene precursors; compatible with diverse substituents.
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Limitations : High catalyst loading; sensitive to moisture.
Friedel-Crafts Alkylation with Dual Aryl Electrophiles
Reaction Conditions and Procedure
Based on Friedel-Crafts methodologies for 9,9-diarylfluorenes:
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Starting Material : 2-Bromofluorene (5.0 g, 17.8 mmol) dissolved in dichloromethane (DCM, 50 mL).
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Electrophiles : 3-Chlorobenzaldehyde (3.4 g, 21.4 mmol) and benzaldehyde (2.3 g, 21.4 mmol).
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Catalyst : AlCl₃ (4.8 g, 35.6 mmol) added portionwise at 0°C.
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Reaction : Stirred at room temperature for 12 hours.
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Workup : Quenched with ice-water, extracted with DCM, and recrystallized from ethanol.
Key Data
Advantages and Limitations
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Advantages : Single-step synthesis; cost-effective reagents.
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Limitations : Poor control over mono- vs. di-substitution; moderate yields.
Comparative Analysis of Methods
| Parameter | Grignard/Acid Cyclization | Pd-Catalyzed C–H Activation | Friedel-Crafts Alkylation |
|---|---|---|---|
| Yield (%) | 60–65 | 55–70 | 50–55 |
| Reaction Time (h) | 48 | 24 | 12 |
| Catalyst Loading | None | 10 mol% Pd | 2 equiv AlCl₃ |
| Atom Economy | Low | Moderate | High |
| Scalability | Industrial | Lab-scale | Lab-scale |
Mechanistic Insights
Grignard/Acid Cyclization
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Nucleophilic Addition : Grignard reagents attack the carbonyl carbon of 2-bromofluorenone, forming a tetrahedral intermediate.
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Protonation : Acidic workup generates 9-hydroxy-9-arylfluorene.
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Cyclization : Triflic acid promotes dehydration and aryl group migration, forming the 9,9-diarylfluorene core.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine or chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or alcohol derivative.
Scientific Research Applications
2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Spectral Data for Selected Compounds
Table 2: Commercial Availability and Pricing (Selected Vendors)
| Compound | Vendor | Purity | Price (5g) |
|---|---|---|---|
| 9-(3-Bromophenyl)-9-phenyl-9H-fluorene | TCI America | >98% | $436.48 |
| 3-Bromo-9,9-diphenyl-9H-fluorene | Aladdin | 98% | $190.00 |
| 2-Bromo-9-methyl-9-phenyl-9H-fluorene | Energy Chemical | >98% | $1,114.00 |
Biological Activity
2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
The molecular formula of 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is CHBrCl, with a molar mass of approximately 431.76 g/mol. The compound can be synthesized through bromination of 9-(3-chlorophenyl)-9-phenyl-9H-fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide, typically in dichloromethane as a solvent at room temperature .
The biological activity of 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is primarily attributed to its ability to interact with various cellular targets, potentially leading to inhibition or activation of specific metabolic pathways. The compound has been investigated for its effects on:
- Antimicrobial Activity : It may inhibit the growth of bacteria by disrupting cellular functions or by acting on specific enzymes crucial for bacterial survival.
- Anticancer Activity : The compound could interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of compounds structurally similar to 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene. For instance, derivatives containing chlorophenyl groups have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that certain synthesized fluorene derivatives exhibited higher antimicrobial efficacy than established antibiotics .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene | 10 mm | Staphylococcus aureus |
| Similar Fluorene Derivative | 11 mm | Escherichia coli |
| Control (Vancomycin) | 15 mm | Staphylococcus aureus |
| Control (Gentamicin) | 12 mm | Escherichia coli |
Anticancer Activity
Research has indicated that the compound may possess significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung (A549) and breast (MDA-MB-231) carcinoma cells. The mode of action appears to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µg/mL) | Reference Drug (Taxol) IC (µg/mL) |
|---|---|---|
| A549 | 20 | 15 |
| MDA-MB-231 | 25 | 18 |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Pharmaceutical Sciences evaluated the antimicrobial efficacy of various fluorene derivatives, including 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene. Results indicated that it exhibited substantial antibacterial activity against multidrug-resistant strains, outperforming some conventional antibiotics .
- Anticancer Mechanism Investigation : Another research effort focused on elucidating the anticancer mechanisms involved with this compound. The findings suggested that it effectively inhibits DHFR, leading to reduced nucleotide synthesis and subsequent cancer cell proliferation, making it a promising candidate for further drug development .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of a precursor fluorene derivative using reagents like BBr₃ under inert conditions (e.g., sealed ampoules at 328 K for 52 hours) can yield brominated products . Key parameters for optimization include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd) for cross-coupling.
- Solvent systems : Polar aprotic solvents (e.g., DMF) for halogen exchange.
- Stoichiometry : Excess brominating agents (1.5–2 equivalents) to drive completion.
- Temperature control : Moderate heating (50–80°C) to avoid side reactions.
Refer to analogous compounds (e.g., 2-Bromo-9,9-diphenyl-9H-fluorene) for scalable protocols .
Q. Which characterization techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX software for structure refinement, leveraging high-resolution data to resolve halogen positioning .
- NMR spectroscopy : ¹H/¹³C NMR to identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ~423–425 for [M+H]⁺).
- Elemental analysis : Validate C, H, Br, and Cl percentages (±0.3% tolerance).
Q. What safety precautions are critical when handling this compound?
Methodological Answer: Based on hazard assessments:
| Parameter | Value/Result | Source |
|---|---|---|
| Oral LD₅₀ (rat) | >2,000 mg/kg | |
| Mutagenicity (Ames test) | Negative | |
| Recommended PPE | Gloves, goggles, lab coat |
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Keep in sealed containers away from oxidizers .
Advanced Research Questions
Q. How do electronic effects of the 3-chlorophenyl and bromo substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing effects : The 3-chlorophenyl group deactivates the fluorene core, directing electrophilic substitution to the para position.
- Steric hindrance : Bromine at C-2 limits accessibility for nucleophilic attack.
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals and predict regioselectivity. Compare with experimental results from Suzuki-Miyaura couplings .
Q. How can crystallographic data resolve ambiguities in halogen positioning?
Methodological Answer:
- High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- SHELXL refinement : Apply twin-law corrections for racemic crystals (common in halogenated fluorenes) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–Br⋯π contacts) to validate packing modes.
Q. What computational strategies predict the compound’s photophysical properties?
Methodological Answer:
Q. How do structural analogs (e.g., 9-Bromo-9-phenylfluorene) inform reactivity studies?
Methodological Answer:
| Analog | Key Difference | Reactivity Insight |
|---|---|---|
| 9-Bromo-9-phenylfluorene | Central bromine | Enhanced π-stacking in crystals |
| 2-Bromo-9,9-diphenyl-9H-fluorene | Additional phenyl group | Steric inhibition of SN₂ pathways |
- Comparative kinetic studies : Monitor reaction rates under identical conditions to isolate substituent effects.
Q. How should researchers address contradictions in reported reaction outcomes?
Methodological Answer:
- Systematic reproducibility checks : Vary solvents (e.g., THF vs. toluene), catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), and temperatures.
- In-situ monitoring : Use HPLC or GC-MS to detect intermediates.
- Meta-analysis : Cross-reference patents (e.g., EP methods for halogenated fluorenes) and academic datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
